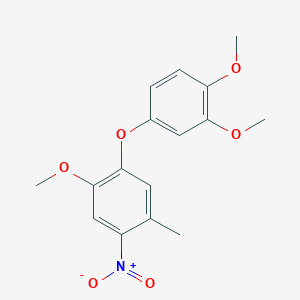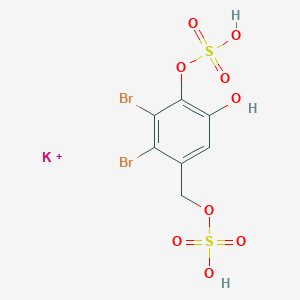
1-Butyl-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-phenylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. It is known for its structural complexity and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by a piperidine ring substituted with a butyl group and a phenyl group, along with a nitrile functional group.
Preparation Methods
The synthesis of 1-Butyl-4-phenylpiperidine-4-carbonitrile involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 4-phenylpiperidine with butyl bromide in the presence of a base to form the butylated product. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide under controlled conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Butyl-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Butyl-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-Butyl-4-phenylpiperidine-4-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For instance, as a precursor to pethidine, it interacts with opioid receptors in the central nervous system, leading to analgesic effects. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-Butyl-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
Pethidine intermediate A: This compound is a precursor to pethidine and shares structural similarities with this compound.
1-Benzyl-4-phenylpiperidine-4-carbonitrile: Another piperidine derivative with a benzyl group instead of a butyl group, used in similar synthetic applications.
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields
Properties
CAS No. |
42520-99-0 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-butyl-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3 |
InChI Key |
XXZCCQVMXFWDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)



![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)


![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

